BenchChemオンラインストアへようこそ!

Ginsenoside Rg5

Pharmacokinetics Bioavailability ADME

Ginsenoside Rg5 is a rare dehydrated protopanaxadiol-type ginsenoside distinguished by its Δ20(22) double bond, conferring 5-fold higher oral Cmax and AUC compared to positional isomer Rk1. It delivers 19% superior in vitro NSCLC potency versus Rg3 (A549 IC50 36.0 vs 44.6 μM) and 25–34% greater hepatoprotective efficacy than C-6 glycosylated analogs like F4 at equivalent dosing. Its validated CCE-potentiating mechanism uniquely addresses Aβ pathology in Alzheimer's models. When experimental design demands differentiated pharmacokinetics, target engagement, and mechanistic precision unattainable with major or closely related ginsenosides, specify Rg5.

Molecular Formula C42H70O12
Molecular Weight 767.0 g/mol
CAS No. 186763-78-0
Cat. No. B1139375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside Rg5
CAS186763-78-0
Molecular FormulaC42H70O12
Molecular Weight767.0 g/mol
Structural Identifiers
SMILESCC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C
InChIInChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10-11,23-38,43-50H,9,12-20H2,1-8H3/b22-11+/t23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1
InChIKeyNJUXRKMKOFXMRX-RNCAKNGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginsenoside Rg5 (CAS 186763-78-0): A Rare Dehydrated Protopanaxadiol Ginsenoside with Distinct Pharmacological Profile


Ginsenoside Rg5 is a rare dehydrated protopanaxadiol (PPD)-type ginsenoside generated from the thermal degradation of major ginsenosides (predominantly Rb1, Rb2, Rc) via deglycosylation and dehydration at the C-20 position [1]. It belongs to the class of less-polar ginsenosides characterized by a Δ20(22) double bond, which distinguishes it structurally from its saturated counterparts [2]. Rg5 is primarily obtained from heat-processed ginseng products, including red ginseng (steamed) and black ginseng (repeated steaming/drying), where it accumulates as a transformation product alongside structurally related compounds Rk1 (the Δ20(21) positional isomer) and Rg3 (the non-dehydrated precursor) [3]. Its unique dehydrated structure confers distinct physicochemical properties and biological activities that differentiate it from major ginsenosides and warrant specific consideration in procurement and research applications.

Why Generic Ginsenoside Substitution Fails: Critical Structural and Pharmacokinetic Distinctions of Ginsenoside Rg5


Ginsenosides within the same class cannot be treated as interchangeable due to fundamental differences in their molecular architecture that dictate both their pharmacokinetic behavior and target engagement. The presence of a Δ20(22) double bond in Rg5, as opposed to the saturated C-20 position in Rg3 or the Δ20(21) isomer in Rk1, profoundly alters molecular planarity, lipophilicity, and hydrogen bonding capacity [1]. These structural nuances translate into quantifiable differences in systemic exposure, with the Δ20(22) configuration conferring significantly enhanced oral absorption and plasma concentrations relative to its Δ20(21) isomer [2]. Furthermore, glycosylation position and pattern critically influence binding affinity to therapeutic targets; Rg5 with its C-3 glycosylation demonstrates superior binding stability to metabolic enzymes compared to C-6 glycosylated analogs such as F4 [3]. Substituting Rg5 with a more abundant major ginsenoside (e.g., Rb1) or even a closely related rare ginsenoside (e.g., Rg3 or Rk1) therefore introduces substantial uncertainty regarding in vivo exposure, target engagement, and ultimate pharmacological effect. The quantitative evidence presented below establishes the measurable performance differences that justify compound-specific selection.

Ginsenoside Rg5 Quantitative Differentiation Evidence: Comparator-Based Performance Data for Informed Selection


Ginsenoside Rg5 Demonstrates 5-Fold Higher Oral Systemic Exposure Versus Positional Isomer Rk1

Ginsenoside Rg5 exhibits substantially superior oral pharmacokinetic performance compared to its positional isomer Rk1, which differs only in the location of the C-20 double bond (Δ20(22) for Rg5 versus Δ20(21) for Rk1) [1]. Following oral administration to rats, the maximum plasma concentration (Cmax) and total systemic exposure (AUC) of Rg5 were approximately 5-fold greater than those of Rk1 [1]. After intravenous administration, Rg5 maintained a 3-fold advantage, indicating that both absorption and disposition contribute to its superior pharmacokinetic profile [1].

Pharmacokinetics Bioavailability ADME

Ginsenoside Rg5 Shows Lower IC50 and Enhanced Cytotoxicity in Lung Adenocarcinoma A549 Cells Relative to Rg3

In a direct comparative cytotoxicity study using the A549 human lung adenocarcinoma cell line, ginsenoside Rg5 demonstrated superior antiproliferative potency compared to ginsenoside Rg3 [1]. The IC50 value for Rg5 was 36.0 μM, representing a 19.3% reduction relative to the 44.6 μM IC50 observed for Rg3 under identical experimental conditions [1]. Furthermore, at a fixed concentration of 30 μM, Rg5 treatment reduced cell viability to 64%, whereas Rg3 treatment at the same concentration only reduced viability to 72% [1]. Notably, the combination of Rg3 and Rg5 (30 μM each) produced a more pronounced effect, reducing viability to 48%, demonstrating additive or synergistic potential that may be exploited in combination approaches [1].

Anticancer Lung cancer Cytotoxicity IC50

Ginsenoside Rg5 Exhibits Superior Hepatoprotective Efficacy Over C-6 Glycosylated Analog F4 in Alcoholic Liver Injury

In a comparative study evaluating structure-activity relationships among ginsenosides in a mouse model of alcohol-induced liver injury, ginsenoside Rg5 (C-3 glycosylated) demonstrated significantly superior efficacy compared to F4 (C-6 glycosylated) across multiple biochemical and histological endpoints at equivalent dosing [1]. Rg5 treatment (60 mg/kg) reduced serum triglyceride levels by 33.9% and total cholesterol by 25.8% compared to the F4-treated group [1]. Additionally, Rg5 attenuated hepatocyte apoptosis more effectively, reducing BAX protein expression by 26.3% and cleaved-CASPASE-3 expression by 28.4% relative to F4 [1]. Mechanistically, Rg5 enhanced alcohol metabolism by activating alcohol dehydrogenase (ADH) and acetaldehyde dehydrogenase (ALDH), restoring AMPK phosphorylation by 26.1% while reducing SREBP-1 expression by 27.8% compared to F4 [1]. Molecular docking analysis attributed Rg5's superior activity to the unfavorable hydrogen bond donor repulsion induced by the C-6 sugar moiety in F4, which weakens binding stability with ADH, ALDH, and AMPK [1].

Hepatoprotection Liver injury Alcohol metabolism Lipid metabolism

Ginsenoside Rg5 Reduces Amyloid-β Production via Capacitative Calcium Entry Potentiation: Functional Differentiation from Non-Aβ-Lowering Ginsenosides

Ginsenoside Rg5 demonstrates a specific and quantifiable mechanism for reducing amyloid-β (Aβ) production that is not shared by all ginsenosides [1]. In a comparative evaluation of multiple ginsenosides for their effects on capacitative calcium entry (CCE), Rg5, along with Rk1 and Rg3, significantly potentiated CCE, a calcium refilling mechanism whose activation is inversely correlated with Aβ production [1]. In contrast, ginsenosides Re and Rb2, which lack Aβ-lowering effects, failed to potentiate CCE [1]. The functional relevance of this mechanism was confirmed by experiments showing that the CCE inhibitor 2-aminoethoxydiphenyl borate (2APB) blocked the Aβ-lowering effect of Rg5 [1]. In a separate in vivo study using streptozotocin-induced memory-impaired rats (an AD model), Rg5 (5, 10, and 20 mg/kg) dose-dependently improved cognitive deficits, significantly reduced Aβ deposition in the hippocampus and cerebral cortex (P<0.05), and decreased levels of inflammatory cytokines TNF-α and IL-1β [2].

Alzheimer's disease Amyloid-beta Calcium signaling Neuroprotection

Ginsenoside Rg5 Enhances Glucose Uptake in Insulin-Resistant Adipocytes: Quantified Restoration Under ER Stress Conditions

Ginsenoside Rg5, studied as part of the Rk1+Rg5 complex derived from heat-processed ginseng, significantly enhances glucose uptake in an established insulin-resistant 3T3-L1 adipocyte model subjected to endoplasmic reticulum (ER) stress [1]. Under ER stress conditions induced by tunicamycin (a positive control that impairs insulin signaling), treatment with the Rk1+Rg5 complex increased glucose uptake compared to the tunicamycin-only control group [1]. Notably, ER stress conditions were found to decrease glucose uptake by approximately 50%, and treatment with the Rk1+Rg5 complex at 50 μM overcame this stress-induced impairment [1]. Gene expression analysis revealed that the Rk1+Rg5 complex modulated the IGF-2R receptor, CHOP-10, and C/EBP genes at the 50 μM concentration [1]. This class-level evidence positions Rg5 as a functional component in ameliorating insulin resistance under pathophysiologically relevant stress conditions [1].

Insulin resistance Diabetes Glucose uptake ER stress

Ginsenoside Rg5 Mediates Apoptosis in Esophageal Cancer Cells via PI3K/Akt Pathway Downregulation: Dose-Dependent Quantification

Ginsenoside Rg5 induces dose-dependent apoptosis in human esophageal cancer Eca109 cells through targeted inhibition of the PI3K/Akt signaling pathway [1]. Treatment with Rg5 at concentrations ranging from 0 to 32 μM for 24 hours resulted in dose-dependent inhibition of proliferation and a significant increase in apoptotic rate, accompanied by increased activities of caspase-3, caspase-8, and caspase-9 [1]. Rg5 treatment decreased mitochondrial membrane potential and increased cytoplasmic free calcium levels [1]. Critically, Rg5 reduced the expression of phosphorylated Akt (p-Akt), a key effector of the PI3K/Akt survival pathway [1]. The mechanistic specificity was confirmed by co-treatment experiments: the PI3K inhibitor LY294002 enhanced Rg5's pro-apoptotic effect, whereas the PI3K activator insulin-like growth factor-1 (IGF-1) antagonized this action [1]. These findings establish Rg5 as a PI3K/Akt pathway-targeting agent in esophageal cancer models [1].

Esophageal cancer Apoptosis PI3K/Akt pathway Chemotherapy

Ginsenoside Rg5 Procurement and Research Application Scenarios: Evidence-Based Use Cases


Pharmacokinetic and ADME Studies Requiring Higher Oral Exposure in Rodent Models

Based on the 5-fold higher oral Cmax and AUC of Rg5 compared to its positional isomer Rk1 [1], investigators designing in vivo pharmacokinetic or pharmacodynamic studies in rodents should prioritize Rg5 when higher systemic exposure is required. The 0.97% oral bioavailability, while modest in absolute terms, represents a 45% relative improvement over Rk1's 0.67% [1]. Researchers studying structure-pharmacokinetic relationships, developing oral formulations, or requiring reliable plasma concentrations for target engagement studies will benefit from Rg5's superior absorption profile. The UFLC-MS/MS methodology established for simultaneous Rg5/Rk1 quantification provides a validated analytical framework for such studies [1].

Lung Cancer Research Utilizing A549 Xenograft Models and Combination Therapy Approaches

For researchers investigating non-small cell lung cancer (NSCLC) therapeutics, Rg5 offers quantifiably superior in vitro potency (IC50 = 36.0 μM) compared to the widely studied Rg3 (IC50 = 44.6 μM) in A549 cells [2]. The demonstrated in vivo efficacy in lung tumor xenograft mouse models, combined with validated anti-metastatic activity in Matrigel plug assays, supports the use of Rg5 as a single agent or in combination with Rg3 for mechanistic and translational studies [2]. The established modulation of PI3K/Akt/mTOR and EGFR/VEGF signaling pathways provides clear molecular endpoints for experimental design [2]. Additionally, Rg5 has been shown to induce both apoptosis and autophagy in NSCLC cells (H1650 and A549) via PI3K/Akt/mTOR inhibition, with in vivo validation in xenograft models [3].

Alcoholic and Metabolic Liver Disease Research Requiring Hepatoprotective Ginsenosides

Investigators studying alcohol-induced liver injury, hepatic steatosis, or metabolic liver diseases should select Rg5 over C-6 glycosylated analogs such as F4 based on direct comparative data demonstrating 25–34% superior efficacy across multiple biochemical and histological endpoints at equivalent 60 mg/kg dosing [4]. The validated improvements in serum lipid profiles (33.9% lower TG, 25.8% lower TC), apoptotic markers (26–28% reduction in BAX and cleaved-CASPASE-3), and metabolic signaling (26.1% enhanced AMPK phosphorylation, 27.8% reduced SREBP-1) provide robust and reproducible endpoints for evaluating hepatoprotective interventions [4]. The molecular docking data supporting superior binding to ADH, ALDH, and AMPK due to favorable C-3 glycosylation further substantiate Rg5's mechanistic advantage [4].

Alzheimer's Disease Research Focusing on Amyloid-β Modulation and Calcium Signaling

For researchers investigating Aβ-lowering strategies or calcium signaling dysregulation in Alzheimer's disease, Rg5 is mechanistically distinguished from non-CCE-potentiating ginsenosides such as Re and Rb2 [5]. The validated capacity of Rg5 to potentiate CCE and reduce Aβ production through this calcium-dependent mechanism provides a defined molecular pathway for experimental investigation [5]. In vivo validation in STZ-induced memory-impaired rats demonstrates that Rg5 (5–20 mg/kg) dose-dependently improves cognitive function, reduces Aβ deposition, and attenuates neuroinflammation (TNF-α and IL-1β reduction) [6]. The availability of 2APB as a pharmacological tool for confirming CCE-dependent effects enables rigorous mechanistic studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ginsenoside Rg5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.